2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thiophene ring substituted with chlorine atoms and a carboxamide group, linked to a benzo[d]thiazole moiety and a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzo[d]thiazole Moiety: Starting from 4,7-dimethylbenzo[d]thiazole, the compound can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and methyl ketones under acidic conditions.
Functionalization of Thiophene Ring: The thiophene ring can be chlorinated using reagents like sulfuryl chloride or N-chlorosuccinimide (NCS) to introduce chlorine atoms at the 2 and 5 positions.
Amide Bond Formation: The carboxamide linkage can be formed by reacting the chlorinated thiophene derivative with an amine derivative of the benzo[d]thiazole moiety, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Introduction of Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via nucleophilic substitution reactions, where a suitable tetrahydrofuran derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions, and the implementation of purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the thiophene ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the benzo[d]thiazole and thiophene rings.
Reduction: Amine derivatives from the reduction of the carboxamide group.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide could be explored for its potential therapeutic properties. Its ability to interact with specific biological targets might make it useful in the treatment of diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in various industrial processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzo[d]thiazole and thiophene rings could facilitate binding to hydrophobic pockets in proteins, while the carboxamide group might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
2,5-dichlorothiophene-3-carboxamide: Lacks the benzo[d]thiazole and tetrahydrofuran moieties, making it less complex.
N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide: Similar but without the chlorine atoms and tetrahydrofuran ring.
2,5-dichloro-N-(benzo[d]thiazol-2-yl)thiophene-3-carboxamide: Lacks the dimethyl and tetrahydrofuran substituents.
Uniqueness
The uniqueness of 2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzo[d]thiazole and tetrahydrofuran rings, along with the chlorinated thiophene, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2,5-dichloro-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2S2/c1-10-5-6-11(2)16-15(10)22-19(27-16)23(9-12-4-3-7-25-12)18(24)13-8-14(20)26-17(13)21/h5-6,8,12H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYGMTCNVPFASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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